4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate
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Overview
Description
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate is a chemical compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate involves several steps. The starting material, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin, undergoes a series of reactions to introduce the piperazine and propanol groups. The final step involves the addition of dimethanesulfonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: It is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly as a receptor antagonist.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as dopamine and serotonin receptors. It acts as an antagonist, blocking the action of these neurotransmitters and thereby modulating their effects on the nervous system . This mechanism is crucial for its potential therapeutic applications in treating various neurological and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-piperazine maleate salt
- 3-[4-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1,2-propanediol
- 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-ethoxyethyl)piperazine 2-butenedioate
Uniqueness
What sets 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol dimethanesulfonate apart from similar compounds is its specific structural configuration, which allows for unique interactions with molecular targets. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
34775-65-0 |
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Molecular Formula |
C23H33ClN2O7S3 |
Molecular Weight |
581.2 g/mol |
IUPAC Name |
3-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C21H25ClN2OS.2CH4O3S/c22-17-6-7-21-18(15-17)19(14-16-4-1-2-5-20(16)26-21)24-11-9-23(10-12-24)8-3-13-25;2*1-5(2,3)4/h1-2,4-7,15,19,25H,3,8-14H2;2*1H3,(H,2,3,4) |
InChI Key |
UKNSILPDRRFKCO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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